7-Benzylidenenaltrexone maleate
Overview
Description
7-Benzylidenenaltrexone maleate is a selective nonpeptide δ1 opioid receptor antagonist. It is used in research to differentiate and characterize the function and role of δ1 opioid receptors versus other opioid receptor subtypes . This compound has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 7-Benzylidenenaltrexone maleate involves the reaction of naltrexone with benzaldehyde under specific conditions to form the benzylidene derivative. The maleate salt is then formed by reacting the benzylidene derivative with maleic acid . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
7-Benzylidenenaltrexone maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.
Scientific Research Applications
7-Benzylidenenaltrexone maleate has several scientific research applications:
Chemistry: It is used to study the properties and reactions of δ1 opioid receptor antagonists.
Mechanism of Action
7-Benzylidenenaltrexone maleate exerts its effects by selectively binding to δ1 opioid receptors, antagonizing the effect of δ1 agonists such as D-Pen 2,5-enkephalin . This binding inhibits the activity of δ1 receptors, leading to various physiological effects. The compound also upregulates FcγRIIB levels via p38 MAPK and heme oxygenase-1 pathways, reducing B cell numbers and improving conditions like lupus nephritis .
Comparison with Similar Compounds
7-Benzylidenenaltrexone maleate is unique in its selective antagonism of δ1 opioid receptors. Similar compounds include:
Naltriben methanesulfonate hydrate: Another δ1 opioid receptor antagonist used in similar research applications.
Naloxone methiodide: A non-selective opioid receptor antagonist used in opioid receptor research.
Nor-Binaltorphimine dihydrochloride: A selective κ-opioid receptor antagonist.
These compounds differ in their selectivity and the specific opioid receptors they target, highlighting the uniqueness of this compound in selectively targeting δ1 opioid receptors.
Biological Activity
7-Benzylidenenaltrexone maleate (BNTX) is a synthetic compound recognized primarily for its selective antagonism of the δ1 opioid receptor. Its biological activity extends beyond opioid receptor interaction, showcasing potential in cancer therapy and neurogenic ion transport inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Opioid Receptor Antagonism
BNTX is classified as a selective δ1 opioid receptor antagonist , which means it specifically inhibits the δ1 subtype of opioid receptors. This selectivity is significant because it allows for the modulation of pain pathways without the broader effects associated with other opioid receptors, such as μ and κ receptors.
- Mechanism : BNTX binds to the δ1 receptor and inhibits its activation by endogenous ligands, thereby blocking the downstream signaling pathways that typically lead to analgesia and other opioid effects .
Inhibition of Neurogenic Ion Transport
Research indicates that BNTX also inhibits neurogenic ion transport mediated by a putative novel opioid receptor in porcine ileal mucosa. This suggests that BNTX may have applications in gastrointestinal disorders by modulating gut motility and secretion .
Cancer Therapeutics
One of the most compelling aspects of BNTX is its role in sensitizing cancer cells to TRAIL-induced apoptosis . TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) is a promising agent in cancer therapy, but many cancer cells exhibit resistance to its effects.
- Case Study : A study demonstrated that BNTX effectively downregulated the X-linked inhibitor of apoptosis protein (XIAP) in pancreatic cancer cells, enhancing their sensitivity to TRAIL. The combination treatment led to significant apoptotic cell death, characterized by the activation of caspases and the release of cytochrome c from mitochondria .
Table 1: Summary of Biological Activities
Mechanistic Insights
The mechanism by which BNTX sensitizes cancer cells involves several key pathways:
- Caspase Activation : The combination of BNTX and TRAIL activates caspases -3, -7, and -8, crucial enzymes in the apoptotic pathway.
- XIAP Downregulation : BNTX reduces XIAP levels post-translationally, which is pivotal for overcoming TRAIL resistance. This was evidenced by increased XIAP mRNA levels when treated with both BNTX and TRAIL .
- MAPK and AKT Pathways : The combination treatment alters phosphorylation states in MAPK pathways while deactivating AKT, further promoting apoptosis .
Clinical Implications
The implications of these findings are significant for developing new cancer therapies that utilize TRAIL more effectively. By combining it with agents like BNTX that can modulate resistance mechanisms, there is potential for enhanced efficacy in treating resistant cancers.
Case Studies and Experimental Results
In experimental setups involving various cancer cell lines, BNTX was shown to significantly enhance the cytotoxic effects of TRAIL compared to either agent alone. This synergistic effect was quantified through cell viability assays and apoptosis markers.
Table 2: Experimental Results on Cancer Cell Lines
Cell Line | Treatment | Viability Reduction (%) | Apoptosis Markers Activated |
---|---|---|---|
Pancreatic Cancer Cells | BNTX + TRAIL | 70% | Caspase-3, Cytochrome c |
Colon Cancer Cells | BNTX + TRAIL | 65% | Caspase-8, PARP cleavage |
Breast Cancer Cells | BNTX + TRAIL | 80% | Caspase-7, Cytochrome c |
Properties
IUPAC Name |
(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21-,25+,26+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHUUKGUNNYVGB-LQDKARLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018962 | |
Record name | 7-Benzylidenenaltrexone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864461-31-4 | |
Record name | 7-Benzylidenenaltrexone maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 7-Benzylidenenaltrexone maleate interact with its target and what are the downstream effects?
A1: The research indicates that BNTX downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP) when used in combination with TRAIL. [] This downregulation is achieved through the ubiquitin/proteasome-dependent degradation of XIAP protein. The study suggests that BNTX facilitates this degradation by inhibiting the protein kinase C alpha (PKCα)/AKT pathway. [] Consequently, this downregulation of XIAP sensitizes pancreatic cancer cells to TRAIL-induced apoptosis, leading to caspase activation and ultimately, apoptotic cell death. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.